Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate
Description
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate (CAS 303147-68-4) is a pyrimidine-based organic compound featuring a sulfur-rich molecular architecture. Its structure comprises a central pyrimidine ring substituted with a phenyl group at position 2, a (phenylsulfanyl)methyl group at position 6, and a thioether-linked ethyl propanoate side chain at position 2. This compound’s molecular formula is C₂₂H₂₂N₂O₂S₂, with a molecular weight of 410.55 g/mol (predicted). Key properties include a predicted density of 1.29 g/cm³ and a boiling point of 487.9±45.0 °C, indicative of moderate thermal stability .
Properties
IUPAC Name |
ethyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c1-3-26-22(25)16(2)28-20-14-18(15-27-19-12-8-5-9-13-19)23-21(24-20)17-10-6-4-7-11-17/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXKBAPQLSOWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-phenyl-4,6-dichloropyrimidine with phenylmethanethiol in the presence of a base to form 2-phenyl-6-[(phenylsulfanyl)methyl]-4-chloropyrimidine. This intermediate is then reacted with ethyl 2-mercaptopropanoate under suitable conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production, including considerations for reaction efficiency, cost, and safety.
Chemical Reactions Analysis
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate typically involves multiple steps, starting with the formation of the pyrimidinyl core. This can be achieved through a condensation reaction between a phenyl-substituted pyrimidine and a phenylsulfanyl methyl group. The resulting intermediate is then reacted with ethyl chloroacetate to introduce the ethyl propanoate moiety.
Major Chemical Reactions
The compound can undergo various reactions, including:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Derivatives with altered functional groups |
| Reduction | LiAlH₄, NaBH₄ | Modified structures |
| Substitution | Various nucleophiles/electrophiles | New substituents on the pyrimidinyl ring |
These reactions highlight its potential as a precursor for further chemical modifications.
Medicinal Chemistry
This compound has been investigated for its potential biological activity. It may serve as a precursor for developing new drugs targeting specific biological pathways. Its unique structure offers advantages in medicinal chemistry, particularly in designing compounds with improved efficacy and selectivity.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Studies have shown that certain analogs possess antimicrobial activity against bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases, indicating their potential for therapeutic use in conditions like Alzheimer's disease.
Material Science
In the industrial sector, this compound can be utilized in producing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for developing materials with specific properties.
Case Studies
- Polymer Synthesis : The compound has been used as a building block in synthesizing novel polymeric materials that exhibit enhanced mechanical properties.
- Coatings Development : Its application in coatings has been explored to improve resistance to environmental degradation, thereby extending the lifespan of coated materials.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine ring and phenylsulfanyl groups allow it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
The compound belongs to a broader class of sulfur-functionalized pyrimidine derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional group variations.
Structural Analogs with Sulfur Modifications
(a) Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate (CAS 860649-58-7)
- Key Difference : Replacement of the sulfanyl (S–) group with a sulfonyl (SO₂–) group at the benzylic position.
- Molecular Formula : C₂₂H₂₂N₂O₄S₂ (vs. C₂₂H₂₂N₂O₂S₂ for the target compound).
- Molecular Weight : 442.6 g/mol (vs. 410.55 g/mol), reflecting the addition of two oxygen atoms.
- Implications : The sulfonyl group enhances polarity and oxidative stability but reduces nucleophilic reactivity compared to sulfanyl .
(b) Acetic acid, 2-[[2-phenyl-6-[(phenylthio)methyl]-4-pyrimidinyl]thio]-, ethyl ester (CAS 303147-67-3)
- Key Difference: Substitution of the propanoate ester with an acetate ester.
- Molecular Formula : C₂₁H₂₀N₂O₂S₂ (vs. C₂₂H₂₂N₂O₂S₂).
- Molecular Weight : 396.53 g/mol (vs. 410.55 g/mol).
- Physicochemical Properties : Lower boiling point (464.9±45.0 °C ) and density (1.29 g/cm³ ), attributed to reduced alkyl chain length .
Pyrimidine Derivatives with Trifluoromethyl/Cyano Substituents
(a) Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate (CAS 497246-11-4)
- Key Features: Incorporation of a cyano (–CN) group and trifluoromethyl (–CF₃) substituents on a pyridine core.
- Molecular Formula : C₂₀H₁₉F₃N₂O₄S.
- Molecular Weight : 440.44 g/mol .
(b) Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate (CAS 338754-11-3)
- Key Features : A pyridinyl substituent at position 2 of the pyrimidine ring.
- Molecular Formula : C₁₅H₁₄F₃N₃O₂S.
- Molecular Weight : 357.36 g/mol .
- Implications : The pyridinyl group introduces aromatic π-stacking capabilities, which may influence solubility or crystallinity .
Mechanistic and Application Insights
- Sulfur Reactivity : Compounds with sulfanyl groups (e.g., CAS 303147-68-4) are prone to oxidation, forming sulfoxides or sulfones, whereas sulfonyl analogs (e.g., CAS 860649-58-7) exhibit greater stability in oxidative environments .
- Ester Chain Length: The propanoate ester in the target compound may confer better lipid solubility compared to shorter-chain analogs like the acetate derivative (CAS 303147-67-3), influencing pharmacokinetic behavior .
- Electron-Withdrawing Groups : The presence of –CF₃ or –CN (e.g., CAS 497246-11-4) can modulate electronic density on the heterocyclic core, altering reactivity in catalytic or medicinal applications .
Biological Activity
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylacetate. The molecular formula is , with a molecular weight of 410.55 g/mol. The structure includes a pyrimidine ring substituted with phenyl and sulfanyl groups, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O2S2 |
| Molecular Weight | 410.55 g/mol |
| CAS Number | 303147-68-4 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrimidinyl Core : A condensation reaction between a phenyl-substituted pyrimidine and a phenylsulfanyl methyl group.
- Introduction of Ethyl Acetate Moiety : Reacting the intermediate with ethyl chloroacetate.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering antidepressant effects similar to other compounds in its class.
Case Studies and Research Findings
- Antidepressant Activity : In a study examining derivatives of similar structures, compounds demonstrated significant inhibition of norepinephrine and serotonin uptake in rodent models, suggesting potential antidepressant properties .
- Enzyme Inhibition : Research has indicated that related pyrimidine derivatives can inhibit specific enzymes associated with cancer pathways, which may extend to this compound .
- Toxicity Profile : Preliminary toxicity assessments indicate low toxicity levels in animal models, with LD50 values suggesting safe dosage ranges for further investigation .
Comparative Analysis
To understand the unique properties of this compound, comparisons can be drawn with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ethyl 2-{(2-phenyl-6-(methylsulfanyl)methyl)-4-pyrimidinyl}sulfanyl}propanoate | Moderate enzyme inhibition | Similar mechanism as target compound |
| Ethyl 2-{(2-phenyl-6-(ethylsulfanyl)methyl)-4-pyrimidinyl}sulfanyl}propanoate | Low activity against cancer pathways | Less potent than target compound |
Q & A
Advanced Research Question
- Protecting groups : Use tert-butyl disulfide to prevent premature oxidation of sulfanyl moieties.
- Inert conditions : Conduct reactions under nitrogen/argon to minimize disulfide formation.
- Redox buffers : Add antioxidants (e.g., ascorbic acid) in aqueous phases.
These steps align with stabilization methods for sulfanyl-containing drug candidates .
How can green chemistry principles optimize its synthesis?
Advanced Research Question
- Solvent replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst recycling : Use immobilized Lewis acids (e.g., Fe³⁺-montmorillonite) to reduce waste.
- Microwave-assisted synthesis : Shorten reaction times and improve yield for pyrimidine cyclization.
Guidelines from fluorinated compound synthesis highlight reduced environmental footprints via solvent selection .
What structural analogs provide insight into structure-activity relationships (SAR)?
Advanced Research Question
Compare to:
- Darapladib : A pyrimidinyl-sulfanyl drug candidate with anti-inflammatory activity, emphasizing the role of sulfur in target binding .
- AZD5069 : A CXCR2 antagonist demonstrating the pharmacokinetic impact of sulfanyl groups on plasma protein binding .
SAR studies should focus on modifying the phenylsulfanyl and propanoate groups to balance potency and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
